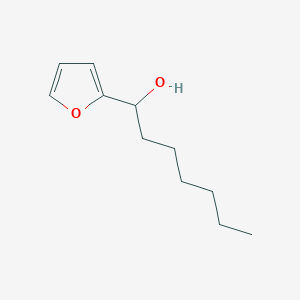
alpha-n-Hexylfurfuryl alcohol
Cat. No. B8285551
M. Wt: 182.26 g/mol
InChI Key: VAQHAZJXEIUTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04970345
Procedure details


In the same apparatus as in Example 1, α-n-hexylfurfuryl alcohol (30 parts) and water (1500 parts) were charged, and the resultant mixture was stirred at 100° C., during which the pH was maintained at 4.6 to 5.0 until the starting compound was consumed. The reaction mixture was treated as in Example 1, followed by purification with chromatography to give 2-n-hexyl-3-hydroxy-4-cyclopentenone in a yield of 65 %.


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:7](O)[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:14]>>[CH2:1]([CH:7]1[CH:8]([OH:12])[CH:9]=[CH:10][C:11]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C(C1=CC=CO1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 4.6 to 5.0 until the starting compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was treated as in Example 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by purification with chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)C1C(C=CC1O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
